2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic and processed data of similar compounds match the DFT optimized structure calculation results .Chemical Reactions Analysis
The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 43 °C/50 mmHg, a refractive index of 1.396, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antibacterial Activity : Research has focused on the synthesis of pyrimidine derivatives and their antibacterial activities. For instance, a new route to synthesize 2,4-diamino-5-benzylpyrimidines, which are structurally related to the compound , demonstrated their potential as antibacterial agents through molecular modeling and activity analysis (A. Stuart et al., 1983).
Antitumor Activity : Fluorocyclopentenyl-cytosine, a cyclopentenyl-pyrimidine derivative, was designed and synthesized, showing potent antitumor activity across a broad range of tumor cell lines. This highlights the potential of pyrimidine derivatives in cancer research and treatment (W. J. Choi et al., 2012).
Antimalarial Activity : Studies on pyrimidine analogues for preclinical development in malaria treatment and prevention identified JPC-3210 as a lead compound due to its superior in vitro antimalarial activity and pharmacokinetic properties (M. Chavchich et al., 2016).
Antioxidant and Pharmacological Properties : The synthesis and spectral characterization of new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated their antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This underscores the versatility of pyrimidine derivatives in pharmaceutical applications (V. Rani et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in their structure or function. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a structurally similar compound, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine might also interact with its targets in a similar manner.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that the compound might affect pathways involving alkylbenzenes or similar structures .
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound might lead to changes in the structure or function of alkylbenzenes or similar structures .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKBDEYACJKPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625084 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-85-3 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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